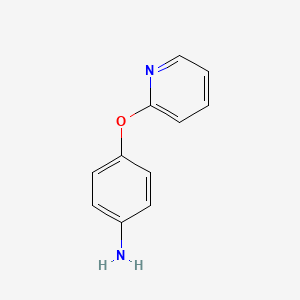

4-(Pyridin-2-yloxy)aniline

Description

Contextual Significance of Pyridine (B92270) and Aniline (B41778) Hybrid Scaffolds in Modern Chemistry

Hybrid molecules incorporating both pyridine and aniline fragments are of substantial interest in contemporary chemistry, particularly in the fields of medicinal chemistry and materials science. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in many natural products, including vitamins and alkaloids. nih.govdovepress.com Its inclusion in molecular design is highly valued for several reasons. The nitrogen atom imparts weak basicity, which can improve the aqueous solubility of pharmaceutical compounds, a crucial factor for drug efficacy. nih.gov Furthermore, the pyridine nucleus can act as a hydrogen bond acceptor and engage in various interactions with biological targets like enzymes. frontiersin.org This has led to the development of numerous drugs with pyridine scaffolds for treating a wide array of diseases, including cancer, inflammation, and microbial infections. nih.govresearchgate.net

The aniline moiety is another critical pharmacophore and a versatile synthetic intermediate. Derivatives of aniline are foundational to the synthesis of a vast range of more complex molecules. In medicinal chemistry, the aniline structure is a key component in many biologically active compounds.

The combination of these two scaffolds into a single molecule, such as in 4-(Pyridin-2-yloxy)aniline, creates a "privileged scaffold". This term refers to molecular frameworks that are able to bind to multiple biological targets, thus offering a rich platform for the discovery of new therapeutic agents. frontiersin.orgrsc.org The resulting diaryl ether structure provides a specific three-dimensional arrangement that can be further modified to fine-tune its biological activity and physicochemical properties. The development of synthetic methods to create diverse libraries of such hybrid compounds is a significant focus of modern organic and medicinal chemistry. researchgate.net

Research Trajectories and Scope of this compound Investigations

Research into this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. The compound serves as a valuable precursor or intermediate for creating more elaborate molecules. smolecule.com Its unique structure, featuring both electron-donating (aniline) and electron-withdrawing (pyridine) aromatic systems connected by a flexible ether bridge, makes it a candidate for investigation in the development of novel materials with specific electronic or optical properties. smolecule.com

In medicinal chemistry, the primary focus has been on exploring the therapeutic potential of its derivatives. While the parent compound's activity is a subject of ongoing study, its structural analogues have shown promise in several areas:

Anticancer Research: A methylated derivative, N-methyl-4-(pyridin-2-yloxy)aniline, has been investigated for its potential as an anticancer agent, showing some cytotoxic effects against lung and colon cancer cell lines. smolecule.com

Antitubercular Agents: A significant area of research involves the synthesis of N-(4-(pyridin-2-yloxy)benzyl)arylamine derivatives. A 2022 study detailed the synthesis and evaluation of a series of these compounds as potential agents against tuberculosis. nih.gov The study highlighted how modifications to the arylamine portion of the molecule could be systematically explored to optimize activity. nih.gov

Kinase Inhibition: The broader class of (phenoxypyridine) anilines is recognized as an important scaffold for designing kinase inhibitors, which are crucial in cancer therapy. For instance, related structures are used to target enzymes like c-Met kinase, which is implicated in tumor growth.

The synthesis of these compounds typically involves established chemical reactions. A common method for creating the core this compound structure is through direct etherification, often reacting a substituted aniline with a pyridinol derivative in the presence of a base. smolecule.com Further derivatization can then be carried out on the aniline nitrogen. smolecule.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76471-08-4 nih.govsigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₁H₁₀N₂O nih.govsigmaaldrich.combldpharm.com |

| Molecular Weight | 186.21 g/mol sigmaaldrich.combldpharm.com |

| Monoisotopic Mass | 186.07932 Da uni.lu |

| Predicted XlogP | 1.7 uni.lu |

This table presents key identifiers and calculated properties for the compound this compound.

Table 2: Research Data on N-(4-(pyridin-2-yloxy)benzyl)arylamine Derivatives

| Compound Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| N-(4-(pyridin-2-yloxy)benzyl)aniline | 72% | 78-80 |

| 4-methoxy-N-(4-(pyridin-2-yloxy)benzyl)aniline | 67.6% | 52-54 |

| 4-chloro-N-(4-(pyridin-2-yloxy)benzyl)aniline | 70% | 94-96 |

| 4-fluoro-N-(4-(pyridin-2-yloxy)benzyl)aniline | 81.0% | 75-77 |

| 2-fluoro-N-(4-(pyridin-2-yloxy)benzyl)aniline | 77.0% | 68-70 |

Data extracted from a study on potential antitubercular agents, showcasing the synthesis of various derivatives from the core scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGVTQOURHFJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 2 Yloxy Aniline

Established Synthetic Routes and Reaction Mechanisms

The conventional routes for synthesizing 4-(Pyridin-2-yloxy)aniline are well-documented, employing robust and high-yielding chemical reactions. These methods are characterized by their reliability and scalability.

The core of the synthesis is the formation of the ether linkage, which is commonly accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.com This inherent reactivity is exploited by reacting a 2-halopyridine, such as 2-chloropyridine, with a suitable phenoxide.

A common and effective strategy involves the reaction of 2-chloropyridine with 4-nitrophenol in the presence of a base. The base, typically potassium carbonate or sodium hydroxide, deprotonates the phenol to form the more nucleophilic 4-nitrophenoxide. This anion then attacks the C2 position of 2-chloropyridine, displacing the chloride leaving group to form the intermediate, 2-(4-nitrophenoxy)pyridine. researchgate.net The use of 4-nitrophenol is advantageous as the electron-withdrawing nitro group enhances the acidity of the phenol and the resulting intermediate is primed for the subsequent reduction step to form the aniline (B41778).

The mechanism proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. stackexchange.comresearchgate.net The restoration of aromaticity by the expulsion of the halide ion is the driving force for the reaction's completion. stackexchange.comyoutube.com

An alternative, related method is the Ullmann condensation, which typically involves the use of a copper catalyst to facilitate the coupling of an aryl halide and a phenol. rsc.orgnih.govorganic-chemistry.org This method can be particularly useful for less reactive aryl halides and can often be performed under milder conditions than the uncatalyzed SNAr reaction. researchgate.netacs.orgarkat-usa.org

The second critical step in the most common synthetic route is the formation of the aniline group from the nitro group of the 2-(4-nitrophenoxy)pyridine intermediate. The reduction of an aromatic nitro group to an amine is a fundamental and efficient transformation in organic synthesis.

Several reliable methods are available for this conversion.

Catalytic Hydrogenation: This is a clean and high-yielding method involving the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol or ethyl acetate at moderate pressures and temperatures.

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). This method is robust and tolerant of many other functional groups.

Transfer Hydrogenation: Reagents like hydrazine or ammonium formate can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for handling gaseous hydrogen.

The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.

| Reagent/Catalyst | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, Ethyl Acetate | RT - 50°C, 1-5 atm H₂ | High yield, clean byproducts (H₂O) | Requires specialized hydrogenation equipment |

| Fe, HCl/NH₄Cl | Ethanol/Water | Reflux | Inexpensive, robust | Requires acidic workup, generates metal waste |

| SnCl₂·2H₂O | Ethanol | Reflux | Good chemoselectivity | Stoichiometric amounts of tin salts required |

| NaBH₄, NiCl₂ | Methanol | 0°C to RT | Mild conditions | Can sometimes reduce other functional groups |

While not the standard route for a relatively simple molecule like this compound, the aniline ring itself can be constructed from acyclic precursors through benzannulation reactions. These methods involve the formation of the six-membered aromatic ring. For example, substituted anilines can be synthesized via condensation reactions of 1,3-dicarbonyl compounds with enamines or similar nitrogen-containing species, followed by cyclization and aromatization.

These de novo synthesis strategies are powerful for creating highly substituted or complex aniline derivatives that may not be easily accessible from pre-existing aromatic precursors. However, for the synthesis of this compound, the functionalization of a pre-formed benzene ring via nitration and etherification, followed by reduction, is a more direct and atom-economical approach.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, catalytic processes, and energy-efficient methods, are being applied to the synthesis of diaryl ethers and anilines. nih.govmdpi.comfrontiersin.org

Traditional SNAr and Ullmann reactions often rely on polar aprotic solvents like DMF or NMP, which pose environmental and health concerns. A significant advancement in green chemistry is the development of synthetic methods that can be performed in water. For diaryl ether synthesis, metal-free arylation of phenols using diaryliodonium salts has been demonstrated to proceed efficiently in water with sodium hydroxide as the base. organic-chemistry.org This approach avoids the use of transition metal catalysts and organic solvents, making it a highly sustainable alternative. While not specifically documented for this compound, the principles are applicable to the synthesis of related diaryl ethers.

Microwave-assisted organic synthesis (MAOS) is another key green chemistry tool that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced side products. researchgate.net The synthesis of diaryl ethers via SNAr has been shown to be highly effective under microwave irradiation. tsijournals.com In some cases, the direct coupling of phenols with electron-deficient aryl halides can proceed in minutes in high yields without any catalyst, using a base in a high-boiling solvent like DMSO or even under solvent-free conditions. researchgate.netnih.gov This rapid, catalyst-free method offers significant advantages in terms of energy efficiency and waste reduction over traditional heating methods that can take several hours. nih.gov

| Methodology | Key Features | Typical Conditions | Environmental Benefit |

|---|---|---|---|

| Microwave-Assisted SNAr | Catalyst-free, rapid | Phenol, Aryl Halide, K₂CO₃, DMSO, 10-15 min MW | Reduced reaction time and energy consumption |

| Aqueous Metal-Free Arylation | Uses water as solvent | Phenol, Diaryliodonium Salt, NaOH, H₂O, 60°C | Avoids organic solvents and metal catalysts |

| Copper-Catalyzed Coupling in Green Solvents | Use of more benign solvents | CuI, Ligand, Base (e.g., K₂CO₃), Toluene/Xylene | Replaces hazardous solvents like DMF/NMP |

Emerging Synthetic Strategies and Catalytic Advancements

The synthesis of diaryl ethers and amines, such as this compound, has been significantly transformed by modern catalytic methods. Traditional approaches, like the Ullmann condensation, often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limited their scope and functional group tolerance. mdma.chnih.govwikipedia.org Contemporary research has focused on developing milder, more efficient, and versatile catalytic systems, primarily centered around palladium and copper catalysts. These advancements have revolutionized the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, which are crucial for assembling molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and its ether synthesis counterpart represent powerful palladium-catalyzed methods for forming C-N and C-O bonds, respectively. wikipedia.org These reactions offer a significant improvement over older methods by proceeding under milder conditions and exhibiting broad substrate scope. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine or alcohol, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orglibretexts.org

The success of these reactions is heavily dependent on the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands has been a key advancement. youtube.com These ligands stabilize the palladium catalyst, enhance the rates of both oxidative addition and reductive elimination, and allow for the coupling of a wider range of substrates, including less reactive aryl chlorides and various heterocyclic compounds. wikipedia.orgyoutube.com

Table 1: Representative Conditions for Palladium-Catalyzed C-O/C-N Bond Formation

| Catalyst System | Base | Solvent | Temperature (°C) | Application | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Bulky Biarylphosphine Ligand | K₃PO₄ | 1,4-Dioxane | 100 | Diaryl Ether Synthesis | rsc.org |

| [(cinnamyl)PdCl]₂ / Biarylphosphine Ligand | Cs₂CO₃ | Toluene | 80-110 | Diaryl Ether Synthesis | rsc.org |

| Pd(0) Nanoparticles / Amberlite Resin | K₂CO₃ | DMF | 130 | C-O Bond Formation | rsc.org |

Advancements in Copper-Catalyzed Ullmann-Type Reactions

The Ullmann reaction, a classical copper-mediated coupling method, has seen a resurgence with the development of new catalytic systems that operate under significantly milder conditions. nih.govwikipedia.org Modern Ullmann-type reactions often employ catalytic amounts of a copper source in the presence of a ligand, which facilitates the reaction at lower temperatures. wikipedia.orgresearchgate.net

A significant area of advancement is the use of nanomaterials as catalysts. Copper and copper oxide nanoparticles (Cu-NPs and CuO-NPs) have emerged as highly efficient catalysts for Ullmann couplings. mdpi.com Their high surface-area-to-volume ratio provides a greater number of active sites, leading to enhanced catalytic activity. mdpi.com These nanoparticle-based systems can promote C-O and C-N bond formation under milder conditions than traditional copper powders. mdpi.comnih.gov For instance, CuO nanoparticles have been used for the etherification of various phenols and aryl halides in dimethyl sulfoxide (DMSO) at around 100°C. mdpi.com

Furthermore, the development of heterogeneous and recyclable catalysts aligns with the principles of green chemistry. nih.gov These catalysts, where the active catalytic species is immobilized on a solid support, offer simplified product purification and the potential for catalyst reuse. mdpi.com This approach mitigates the challenges associated with the separation of homogeneous catalysts from reaction mixtures.

Table 2: Modern Copper-Catalyzed Ullmann-Type Coupling Reactions

| Catalyst System | Base | Solvent | Temperature (°C) | Application | Reference |

|---|---|---|---|---|---|

| CuI / N,N-dimethylglycine | Cs₂CO₃ | 1,4-Dioxane | 90 | Diaryl Ether Synthesis | organic-chemistry.org |

| Cu-Nanoparticles | Cs₂CO₃ | DMF | 120 | O-Arylation of Phenols | mdpi.com |

| CuO-Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 | Ullmann Etherification | mdpi.com |

| CuI / Bisaryl oxalic diamides | K₃PO₄ | Dioxane/H₂O | 105-120 | Primary Aryl Amine Synthesis | acs.org |

Novel Heterogeneous Catalytic Systems

The frontier of catalytic science for C-O and C-N bond formation includes the exploration of advanced materials like metal-organic frameworks (MOFs). rsc.orgacs.org MOFs are highly porous materials with a large surface area and well-defined, tunable active metal sites. acs.org These characteristics make them promising candidates for heterogeneous catalysts. acs.org MOFs containing copper or other transition metals have been investigated for their catalytic activity in various organic transformations, including coupling reactions. rsc.orgacs.orgnih.gov Their ordered structure and potential for recyclability offer advantages for developing sustainable and efficient synthetic protocols for compounds like this compound.

Derivatization and Functionalization Chemistry of 4 Pyridin 2 Yloxy Aniline

Strategies for Aniline (B41778) Moiety Derivatization

The amino group on the aniline ring is a versatile functional handle, readily participating in a range of reactions typical of primary aromatic amines. These modifications are fundamental in building more complex molecular architectures.

Acylation and Amide Bond Formation

The nucleophilic amino group of 4-(Pyridin-2-yloxy)aniline reacts readily with acylating agents to form stable amide bonds. This transformation is one of the most common derivatization strategies. The reaction is typically carried out by treating the aniline with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. acs.org Alternatively, direct coupling with carboxylic acids can be achieved using a variety of modern coupling reagents. google.comnih.gov

A common example is the acetylation of the amino group. For instance, the chemoselective N-acetylation of structurally similar aminophenols is efficiently achieved using acetic anhydride. researchgate.netchemrxiv.org This reaction converts the primary amine into an acetamide, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The resulting N-(4-(pyridin-2-yloxy)phenyl)acetamide features a less basic and less nucleophilic nitrogen atom compared to the parent aniline.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base/Coupling Reagent | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | N-(4-(pyridin-2-yloxy)phenyl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(4-(pyridin-2-yloxy)phenyl)benzamide |

| Propanoic Acid | DCC | N-(4-(pyridin-2-yloxy)phenyl)propanamide |

This table is illustrative and based on standard amidation methodologies. acs.orgiipseries.org

Alkylation and Arylation Reactions

The nitrogen atom of the aniline moiety can be functionalized through the formation of C-N bonds via alkylation or arylation.

Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed stepwise to yield secondary and tertiary amines, and in some cases, quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.

Arylation: A key method for the N-arylation of anilines is the Goldberg reaction, a copper-catalyzed coupling between an aniline and an aryl halide. sci-hub.se This reaction, a variant of the Ullmann condensation, typically requires a copper catalyst (e.g., copper(I) iodide), a ligand such as phenanthroline, and a base. sci-hub.seacs.org It is an effective alternative to palladium-catalyzed Buchwald-Hartwig amination for forming diarylamine structures. sci-hub.se Electron-withdrawing groups on the aryl halide can accelerate the rate of this coupling reaction. sci-hub.se

Table 2: Examples of N-Arylation (Goldberg Reaction)

| Aryl Halide | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Iodobenzene | CuI / Phenanthroline | K₂CO₃ | N-phenyl-4-(pyridin-2-yloxy)aniline |

| 1-Bromo-4-nitrobenzene | CuI / L-proline | K₃PO₄ | N-(4-nitrophenyl)-4-(pyridin-2-yloxy)aniline |

This table is illustrative and based on established Goldberg reaction protocols. sci-hub.se

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. scispace.comchemrxiv.org This reaction typically proceeds by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium toward the product. The formation of the C=N double bond is confirmed by the appearance of a characteristic imine stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum. chemrxiv.orgstmarys-ca.edu These Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems or can be reduced to form stable secondary amines.

Table 3: Examples of Condensation Reactions (Schiff Base Formation)

| Carbonyl Compound | Conditions | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Ethanol, Reflux | (E)-N-benzylidene-4-(pyridin-2-yloxy)aniline |

| 4-Pyridinecarbaldehyde | Ethanol, Reflux | (E)-N-(pyridin-4-ylmethylene)-4-(pyridin-2-yloxy)aniline |

| Acetone | Toluene, Dean-Stark | N-(propan-2-ylidene)-4-(pyridin-2-yloxy)aniline |

This table is illustrative and based on standard procedures for Schiff base synthesis. scispace.comchemrxiv.org

Modifications of the Pyridine Ring System

The pyridine ring in this compound is generally electron-deficient and can undergo modifications through several pathways, including the introduction of new substituents onto the ring or reactions involving the lone pair of electrons on the nitrogen atom.

Substituent Introduction on the Pyridine Scaffold

Introducing substituents directly onto the pyridine ring of the pre-formed this compound scaffold can be challenging but is synthetically valuable.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.gov When reactions do occur, they require harsh conditions (e.g., strong acids, high temperatures) and substitution is directed to the C3 and C5 positions (meta to the nitrogen). nih.govmasterorganicchemistry.com The presence of the 2-phenoxy group further influences the regioselectivity. Nitration, for example, often requires aggressive conditions such as fuming nitric acid in oleum. google.com Halogenation with elemental halogens typically requires a Lewis acid catalyst and elevated temperatures to proceed. wikipedia.orgnih.gov

Radical Substitution (Minisci Reaction): A more effective method for functionalizing the electron-deficient pyridine ring is the Minisci reaction. princeton.edu This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. stmarys-ca.edu It provides a direct route for C-H alkylation or acylation, typically favoring the C4 and C6 positions (ortho/para to the nitrogen). Since the C2 position is blocked in this compound, Minisci-type reactions would be expected to yield C4- or C6-substituted derivatives. A variety of radical precursors, including carboxylic acids, boronic acids, and alkyl halides, can be used under oxidative conditions to generate the required radicals. princeton.edu

Table 4: Potential Minisci-Type Reactions on the Pyridine Ring

| Radical Precursor | Reagents | Expected Product(s) |

|---|---|---|

| Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈ | 4-((4-tert-butylpyridin-2-yl)oxy)aniline and/or 4-((6-tert-butylpyridin-2-yl)oxy)aniline |

| Cyclohexanecarboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | 4-((4-cyclohexylpyridin-2-yl)oxy)aniline and/or 4-((6-cyclohexylpyridin-2-yl)oxy)aniline |

This table is illustrative, showing potential outcomes based on the known regioselectivity of the Minisci reaction on substituted pyridines. princeton.edu

Nitrogen Reactivity and Complexation

The lone pair of electrons on the pyridine nitrogen atom makes it both basic and nucleophilic, allowing for a range of chemical transformations.

N-Alkylation and N-Oxidation: The nitrogen atom can be readily alkylated by reacting with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge and significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The nitrogen can also be oxidized, typically using a peroxy acid like m-CPBA, to form the corresponding pyridine-N-oxide. This N-oxide derivative can then be used to facilitate electrophilic substitution at the C4 position.

Metal Complexation: The pyridine nitrogen acts as a Lewis base and can coordinate to a wide variety of metal ions to form coordination complexes. Pyridine-based ligands are ubiquitous in coordination chemistry, and the nitrogen atom of this compound can similarly bind to transition metals such as zinc(II), cadmium(II), mercury(II), silver(I), and others. The formation of these metal complexes can modulate the molecule's physical properties, solubility, and potential applications in catalysis or materials science. The coordination geometry depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Advanced Functionalization Techniques

The unique structure of this compound, which combines an aniline moiety with a pyridyl ether, offers multiple sites for advanced functionalization. Modern synthetic strategies, particularly those employing transition-metal catalysis, have enabled precise modifications of this scaffold. These techniques are pivotal for synthesizing complex derivatives and exploring the molecule's potential in various chemical applications. Key advanced functionalization methods include cross-coupling reactions and direct C-H functionalization, which allow for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the this compound scaffold is amenable to several such transformations. These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper, to couple an organohalide or its equivalent with an organometallic reagent or an amine.

C-N Cross-Coupling: The aniline nitrogen of this compound can participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. While direct examples involving this compound are specific to proprietary research, the general reactivity of anilines is well-established. For instance, related methodologies describe the coupling of various anilines with 4-chloropyridinium chloride using a recyclable copper(I) catalyst supported on a weakly acidic polyacrylate resin, demonstrating the feasibility of forming N-(pyridin-4-yl)benzene amine structures. mdpi.com Similarly, palladium-catalyzed C-N bond formation is a common strategy for synthesizing complex heterocyclic structures from aniline precursors. google.comacs.org These methods allow for the extension of the molecule from the nitrogen atom, introducing diverse aryl or heteroaryl substituents.

C-C Cross-Coupling via C-O Cleavage: The pyridin-2-yloxy group can serve as a leaving group in certain cross-coupling reactions, enabling the formation of new C-C bonds at the C4 position of the aniline ring. Research has shown that nickel catalysts are effective for the cross-coupling of aryl 2-pyridyl ethers with organozinc reagents. acs.org This type of reaction involves the selective cleavage of the CAr–O bond, replacing the entire pyridin-2-yloxy moiety with a new aryl or alkyl group. This strategy is particularly useful for creating biaryl structures. acs.org

A summary of relevant transition metal-catalyzed cross-coupling approaches is presented below.

| Catalyst System | Reaction Type | Coupling Partners | Key Outcome |

| Cu(I) on Polyacrylate Resin | C-N Cross-Coupling | Anilines + 4-Chloropyridinium chloride | Synthesis of N-(pyridin-4-yl)benzene amines. mdpi.com |

| NiCl2(PCy3)2 | C-C Cross-Coupling | Aryl 2-pyridyl ethers + Arylzinc reagents | Aryl-aryl bond formation via C-O bond cleavage. acs.org |

| Palladium Catalysts | C-N Cross-Coupling | 2-chloro-4-(pyridin-3-yl)pyrimidine + Anilines | Formation of N-aryl-pyrimidin-2-amine derivatives. google.com |

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying aromatic compounds. This approach avoids the pre-functionalization of substrates (e.g., halogenation) typically required for traditional cross-coupling. For a molecule like this compound, C-H activation can be directed to specific positions on either the aniline or the pyridine ring.

The amino group of the aniline moiety can act as a directing group for ortho-C-H functionalization. Palladium-catalyzed reactions are known to promote various transformations at the position ortho to an amino or amide group, including arylation, olefination, and carbonylation. researchgate.net For example, palladium(II) catalysts, often in the presence of a strong acid like trifluoroacetic acid (TFA), can facilitate the coupling of aniline derivatives with arenes or alkenes. researchgate.net

The pyridine ring also offers sites for C-H functionalization. The nitrogen atom in the pyridine ring can direct metal catalysts to the C2 position. Furthermore, by converting the pyridine to a pyridine N-oxide, the ortho-positions (C2 and C6) become highly activated for palladium-catalyzed C-H functionalization, enabling reactions like direct arylation and alkenylation with high regioselectivity. researchgate.net This strategy allows for the introduction of substituents onto the pyridine ring, complementing the functionalization possible on the aniline portion of the molecule.

Key findings in direct C-H functionalization applicable to the this compound scaffold are summarized in the table below.

| Catalyst/Reagent | Ring System | Position of Functionalization | Reaction Type |

| Pd(OAc)2 | Aniline | Ortho to Amine | Arylation, Olefination, Carbonylation researchgate.net |

| Pd(OAc)2 / Ag2CO3 | Pyridine N-Oxide | Ortho to N-Oxide | Direct Arylation, Alkenylation researchgate.net |

| Rhodium/Iridium PBP Complexes | Pyridine | C2 Position | C-H Activation |

Advanced Spectroscopic and Structural Characterization in 4 Pyridin 2 Yloxy Aniline Research

Elucidation of Molecular Structures

The precise arrangement of atoms and functional groups within the 4-(Pyridin-2-yloxy)aniline molecule is determined through several complementary spectroscopic techniques.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is characterized by several key absorption bands.

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the benzene and pyridine (B92270) rings occur in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The aryl-ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band, typically found in the 1200-1250 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to produce a strong band between 1250 and 1335 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aniline (B41778) & Pyridine Rings | > 3000 | Weak to Medium |

| Aromatic C=C/C=N Stretch | Aniline & Pyridine Rings | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₁H₁₀N₂O.

The monoisotopic mass of the molecule is 186.07932 Da uni.lu. In typical soft-ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecular ion [M+H]⁺, which would have a predicted mass-to-charge ratio (m/z) of 187.08660 uni.lu. Other adducts, such as with sodium [M+Na]⁺ (m/z 209.06854), may also be detected uni.lu.

Under higher energy conditions (e.g., electron ionization), fragmentation of the molecular ion can occur. The primary fragmentation pathway would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyridinol radical cation and the aminophenoxy radical, or vice-versa. Further fragmentation of the aniline portion could lead to the formation of a C₆H₅⁺ fragment at m/z 77, a pattern observed in the mass spectrum of aniline itself researchgate.net.

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₁H₁₀N₂O⁺ | 186.07877 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₁N₂O⁺ | 187.08660 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule.

Hyphenated Techniques for Analytical Purity and Composition

Combining separation techniques with powerful detectors provides a robust method for analyzing the purity and composition of chemical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential hyphenated technique for the analysis of this compound. It is particularly useful for verifying the purity of a sample and for identifying and quantifying impurities.

In a typical LC-MS analysis, the sample is first injected into a liquid chromatograph (often an HPLC system), where this compound is separated from any starting materials, byproducts, or degradation products. A reversed-phase column (e.g., C18) is commonly used for this class of aromatic compounds nih.gov. The separated components then flow into the mass spectrometer.

Using an ESI source in positive ion mode, the primary ion detected for the target compound would be its protonated molecular ion [M+H]⁺ at m/z 187.08660 uni.lu. The combination of the retention time from the LC separation and the specific mass-to-charge ratio from the MS detection provides a highly selective and sensitive method for confirming the identity and assessing the purity of this compound in a mixture nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and purity assessment of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for analyzing volatile and semi-volatile compounds such as aromatic amines. oup.comnih.govoup.comnih.govglsciences.com In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. Factors such as the column's stationary phase, the temperature gradient, and the carrier gas flow rate are optimized to achieve clear separation. oup.comnih.gov

Upon elution from the GC column, the separated this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. With a molecular formula of C₁₁H₁₀N₂O, the monoisotopic mass is approximately 186.08 Da. uni.luuni.lu Therefore, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 186.

The fragmentation pattern provides crucial structural information. The primary fragmentation pathways for this compound likely involve the cleavage of the ether bond connecting the pyridine and aniline rings, as this is often a point of fragmentation in aryl ethers. This cleavage can lead to several key fragment ions. Other significant fragmentation events include the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the aromatic rings. By analyzing these fragments, researchers can confirm the molecular structure and identify the compound with a high degree of confidence.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Potential Fragmentation Pathway |

|---|---|---|---|

| 186 | Molecular Ion | [C₁₁H₁₀N₂O]⁺˙ | Parent molecule after ionization |

| 185 | [M-H]⁺ | [C₁₁H₉N₂O]⁺ | Loss of a hydrogen radical |

| 94 | Pyridin-2-yloxy cation | [C₅H₄NO]⁺ | Cleavage of the C-O ether bond |

| 92 | Aminophenyl radical cation | [C₆H₆N]⁺˙ | Cleavage of the C-O ether bond with charge retention on the aniline moiety |

| 78 | Pyridine radical cation | [C₅H₄N]⁺˙ | Loss of an oxygen atom from the [C₅H₄NO]⁺ fragment |

| 66 | Cyclopentadienyl cation | [C₅H₆]⁺ | Loss of HCN from the aniline fragment |

Other Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglumenlearning.com The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λ_max) that are indicative of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two primary chromophores: the aniline ring and the pyridine ring, linked by an ether oxygen. Aniline itself typically displays two main absorption bands, one around 230-240 nm and a second, less intense band around 280-290 nm. researchgate.net Pyridine exhibits a strong absorption band around 250-260 nm. researchgate.net These absorptions are primarily due to π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital within the aromatic rings. lumenlearning.comyoutube.com The pyridine ring and the ether oxygen also possess non-bonding electrons (n-electrons), which can lead to weaker n → π* transitions. youtube.com

In this compound, the electronic systems of the two rings are conjugated through the ether linkage. This extended conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the individual aniline and pyridine molecules. lumenlearning.com The UV-Vis spectrum would therefore provide key insights into the electronic structure of the combined molecular system.

Table 2: Expected UV-Vis Absorption Data for this compound

| Expected λ_max Range (nm) | Type of Electronic Transition | Associated Chromophore |

|---|---|---|

| 220-260 | π → π | Aniline and Pyridine Rings |

| 270-320 | π → π | Conjugated system of both rings |

| >300 (low intensity) | n → π* | Nitrogen and Oxygen lone pairs |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability and phase behavior of this compound. perkinelmer.comsemanticscholar.org These methods provide critical information for handling, storage, and application of the compound, particularly if it is to be used in processes involving elevated temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve plots mass loss versus temperature. For a stable organic compound like this compound, the TGA curve would typically show a flat baseline at lower temperatures, indicating no mass loss. A significant drop in the curve signifies the onset of thermal decomposition. Based on the stability of related aryl ethers and aniline derivatives, this compound is expected to be thermally stable to well above 200°C. capes.gov.brresearchgate.net The decomposition temperature (T_d), often defined as the temperature at which 5% weight loss occurs, is a key parameter derived from TGA.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point (T_m). At higher temperatures, exothermic peaks may be observed, which correspond to the energy released during thermal decomposition of the compound.

Table 3: Anticipated Thermal Analysis Data for this compound

| Analytical Technique | Observed Event | Expected Temperature Range (°C) | Interpretation |

|---|---|---|---|

| DSC | Endothermic Peak | Variable (depends on purity) | Melting Point (T_m) |

| TGA | Mass Loss Onset | > 200 °C | Onset of Thermal Decomposition (T_d) |

| DSC | Exothermic Peak(s) | > 200 °C | Decomposition Process |

Computational and Theoretical Chemistry Studies of 4 Pyridin 2 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies on 4-(Pyridin-2-yloxy)aniline are absent.

Molecular Modeling and Simulation Approaches

These computational techniques are essential for predicting how a molecule might interact with biological targets and for designing new compounds with desired activities.

Quantitative Structure-Activity Relationship (QSAR) ModelingQSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. No QSAR studies involving a series of derivatives of this compound have been published, and therefore no predictive models or relevant molecular descriptors for its activity are available.

While computational studies exist for structurally similar compounds such as other aniline (B41778) or pyridine (B92270) derivatives, the strict requirement to focus solely on this compound cannot be met due to the absence of specific data in the public domain. Further experimental and computational research is needed to elucidate the theoretical and chemical properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational landscape of this compound and its interactions with other molecules, such as biological receptors.

Conformational Analysis:

A typical conformational analysis using MD would involve:

System Setup: Placing a single molecule of this compound in a simulation box filled with solvent molecules.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations.

The resulting trajectory can be analyzed to determine the most populated conformational states and the energy barriers between them.

Binding Studies:

MD simulations are also instrumental in studying how a molecule like this compound might bind to a biological target, such as a protein. These studies are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate.

For binding studies, the simulation would include the target protein and this compound. The analysis of the simulation trajectory can reveal:

Binding Pose: The preferred orientation of the molecule within the protein's binding site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the strength of the interaction.

While specific binding studies for this compound are not readily found, the general approach described would be applicable to understand its potential as an inhibitor or ligand for various protein targets.

Interactive Data Table: Hypothetical Conformational Energy Data

The following table is a hypothetical representation of data that could be generated from a conformational analysis study. Specific experimental or computational data for this compound is not available in the provided search results.

| Conformation | Dihedral Angle (Py-O-C-An) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 30° | 0.0 | 60 |

| 2 | 150° | 1.2 | 25 |

| 3 | -90° | 2.5 | 15 |

Prediction of Reactivity and Mechanistic Insights

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are employed to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. These methods provide information about the electronic structure of a molecule, which governs its chemical behavior.

Prediction of Reactivity:

The reactivity of this compound can be assessed by calculating various molecular properties, often referred to as reactivity descriptors. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack.

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule highlights the reactive sites.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites).

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks.

Mechanistic Insights:

A computational mechanistic study would typically involve:

Locating Stationary Points: Optimization of the geometries of all species along the reaction coordinate.

Transition State Search: Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the reactants and products.

Such studies can provide a detailed, step-by-step understanding of how a reaction proceeds, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Interactive Data Table: Hypothetical Reactivity Indices

The following table is a hypothetical representation of data that could be generated from a DFT study. Specific experimental or computational data for this compound is not available in the provided search results.

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| N (aniline) | 0.15 | 0.02 |

| C4 (aniline) | 0.12 | 0.05 |

| N (pyridine) | 0.03 | 0.18 |

| C2 (pyridine) | 0.01 | 0.25 |

Applications in Advanced Chemical and Interdisciplinary Research

Role as a Precursor in Ligand Design and Coordination Chemistry

The bifunctional nature of 4-(Pyridin-2-yloxy)aniline, possessing both a nucleophilic amino group and a nitrogen-containing heterocyclic ring, makes it an excellent starting material for the synthesis of intricate ligands. These ligands are instrumental in the study of metal-ligand interactions and the construction of novel coordination compounds and polymers.

Synthesis of Novel Coordination Ligands

The primary amine group in this compound serves as a reactive handle for the construction of more complex ligand architectures. A common and effective method for this is the condensation reaction with various aldehydes and ketones to form Schiff base ligands. This reaction creates an imine (–C=N–) linkage, extending the conjugated system of the molecule and introducing additional coordination sites.

For instance, Schiff base ligands can be synthesized by reacting this compound with salicylaldehyde (B1680747) or its derivatives. The resulting ligands possess multiple donor atoms—the pyridine (B92270) nitrogen, the imine nitrogen, and the hydroxyl oxygen—making them capable of forming stable chelate rings with metal ions. This versatility allows for the systematic design of polydentate ligands with specific geometries and electronic properties.

Exploration of Metal-Ligand Interactions

Once synthesized, ligands derived from this compound are employed to study the intricate interactions between metal ions and organic molecules. The pyridine nitrogen and the imine nitrogen of the Schiff base derivatives are typically the primary sites for metal coordination. Spectroscopic techniques, such as FT-IR and UV-Vis, are crucial in elucidating the nature of these interactions. Upon complexation, shifts in the characteristic vibrational frequencies of the C=N (imine) and C-N (pyridine) bonds in the IR spectrum provide direct evidence of metal-ligand bond formation.

The electronic spectra of the resulting metal complexes offer insights into the coordination geometry around the metal center. For example, the d-d transitions observed in the UV-Vis spectra of transition metal complexes can help determine whether the coordination environment is tetrahedral, square planar, or octahedral. These studies are fundamental to understanding the electronic structure and reactivity of the coordination compounds.

Formation of Coordination Compounds and Polymers

The reaction of ligands derived from this compound with various metal salts leads to the formation of discrete coordination compounds or extended coordination polymers. The final structure is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions such as solvent and temperature.

For example, the use of bidentate Schiff base ligands derived from this compound with metal halides can result in the formation of mononuclear complexes with distorted tetrahedral or square planar geometries. In these structures, the ligand coordinates to the metal center through the pyridine and imine nitrogen atoms.

Furthermore, by designing ligands with bridging capabilities, it is possible to construct one-, two-, or three-dimensional coordination polymers. These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and molecular sensing. While specific examples utilizing ligands directly derived from this compound are still emerging in the literature, the principles established with analogous systems strongly suggest the feasibility of forming such extended networks.

Integration in Materials Science Research

The structural features of this compound also make it a valuable building block for the synthesis of high-performance polymers and novel functional materials. Its incorporation into polymer backbones can impart desirable properties such as enhanced thermal stability and specific electronic or optical characteristics.

Incorporation into Polymer Formulations for Enhanced Properties

One of the most promising applications of this compound derivatives is in the synthesis of high-performance polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.com The properties of these polymers can be fine-tuned by modifying the chemical structure of the diamine or dianhydride monomers.

Research has demonstrated the successful synthesis of a series of novel polyimides from a diamine monomer, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, which shares the core pyridinoxy-aniline structure. tandfonline.com These polyimides were prepared via a classical two-step procedure involving the reaction of the diamine with various aromatic dianhydrides to form a poly(amic acid) precursor, followed by thermal or chemical imidization.

The incorporation of the pyridine and ether linkages into the polyimide backbone has a significant impact on the polymer's properties. The flexible ether groups can improve the solubility and processability of the resulting polyimides, while the rigid pyridine rings contribute to high thermal stability. tandfonline.com

Table 1: Thermal Properties of Polyimides Derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and Various Dianhydrides. tandfonline.com

| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C, N2) | 10% Weight Loss Temperature (Td10) (°C, N2) | Char Yield at 800 °C (%) |

| PI-1 | 248 | 487 | 512 | 55.3 |

| PI-2 | 310 | 501 | 537 | 60.8 |

| PI-3 | 269 | 490 | 518 | 58.7 |

| PI-4 | 252 | 488 | 515 | 57.6 |

| PI-5 | 201 | 472 | 491 | 59.9 |

The resulting polyimide films exhibit excellent mechanical properties, with tensile strengths ranging from 103 to 145 MPa and elongations at break between 12.9% and 15.2%. tandfonline.com These robust properties, combined with high thermal stability, make these materials promising candidates for applications in the aerospace and microelectronics industries.

Development of Novel Materials with Specific Electronic or Optical Characteristics

The introduction of the pyridinoxy-aniline moiety into polymer chains is also a strategy for developing materials with specific electronic and optical properties. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can be protonated, which can modify the optical properties of the material. tandfonline.com This offers a potential mechanism for tuning the fluorescence or absorption characteristics of the polymer.

Furthermore, the incorporation of flexible ether linkages and bulky side groups can increase the free volume within the polymer matrix. acs.org This can lead to a decrease in the dielectric constant of the material, which is a critical parameter for high-frequency communication technologies to reduce signal delay and crosstalk. acs.org Studies on polyimides containing ether linkages have shown that this structural modification can effectively lower the dielectric constant and dissipation factor. acs.org

While detailed studies on the specific electronic and optical properties of polymers derived directly from this compound are still an active area of research, the principles derived from related systems are guiding the design of new materials. The combination of a conjugated aromatic structure with the potential for chemical modification through the pyridine nitrogen suggests that polymers incorporating this moiety could find applications in optoelectronic devices. tandfonline.com

Investigation in Organic Electronic and Optical Materials

The field of organic electronics is continually seeking new materials with tunable photophysical and electroluminescent properties for applications in devices such as organic light-emitting diodes (OLEDs). While direct and extensive research on this compound in this specific context is still emerging, the foundational components of its structure—pyridine and aniline (B41778) derivatives—are well-established in the design of electroluminescent materials.

Research into related structures provides insights into the potential of the this compound scaffold. For instance, derivatives of 2-aminopyridine (B139424) have been shown to exhibit fluorescence, with their photophysical properties being influenced by the solvent environment. Studies on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which feature an acceptor-donor-acceptor (A-D-A) system, have demonstrated aggregation-induced emission enhancement (AIEE), a highly desirable property for OLED emitters. beilstein-journals.org The introduction of electron-withdrawing groups to the pyridine ring in these systems can lead to significant fluorescence enhancement. beilstein-journals.org

Furthermore, organometallic complexes incorporating substituted 2-arylpyridines, such as iridium(III) complexes, have been developed as highly efficient electroluminescent materials. rsc.org The electronic properties of these complexes can be finely tuned by modifying the substituents on the aromatic rings, which suggests that incorporating the this compound moiety could lead to novel materials with tailored emission characteristics. The inherent charge-transporting capabilities of both pyridine and aniline derivatives make this scaffold a promising candidate for the development of new hole-transporting or emissive materials in OLEDs.

Future research will likely focus on the synthesis and characterization of novel materials derived from this compound to explore their full potential in organic electronic and optical applications. Key areas of investigation will include their thermal stability, photoluminescence quantum yields, and performance in fabricated electronic devices.

Contributions to Chemical Biology and Medicinal Chemistry (Mechanism-Oriented)

The this compound scaffold is a key structural motif in the design of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its ability to serve as a versatile backbone for various substitutions allows for the fine-tuning of interactions with biological targets.

Exploration of Molecular Interactions with Biological Targets

The aniline and pyridine components of this compound are prevalent in numerous kinase inhibitors. The 4-anilinoquinazoline (B1210976) and 4-anilinopyrimidine scaffolds, which are structurally related to the core of this compound, are known to target a range of protein kinases. nih.govmdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

For example, derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have been shown to selectively target members of the class III receptor tyrosine kinase family, which includes platelet-derived growth factor receptors (PDGFRs). nih.gov Molecular modeling studies of these compounds help in rationalizing their binding modes and guiding the design of more potent and selective inhibitors. nih.gov The aniline portion of the molecule often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Research on Enzyme Inhibition Mechanisms

The primary mechanism of enzyme inhibition for many kinase inhibitors based on scaffolds related to this compound is competitive inhibition with respect to ATP. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

The development of non-symmetrical choline (B1196258) kinase inhibitors, which incorporate a 3-aminophenol (B1664112) head (an isomer of the aniline portion of our subject compound), provides further insight into inhibition mechanisms. mdpi.com Docking studies of these inhibitors have shown that the cationic head can be stabilized by π-cation interactions within the enzyme's active site, while other parts of the molecule engage in hydrophobic stacking interactions. mdpi.com

While specific studies on the enzyme inhibition mechanism of this compound itself are not extensively documented, the wealth of data on related anilinopyrimidine and anilinoquinazoline (B1252766) inhibitors strongly suggests a similar mode of action, targeting the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) Studies for Target Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For compounds with a 4-anilinoquinazoline core, SAR studies have revealed that substitutions on the aniline ring significantly impact their inhibitory activity against kinases like the epidermal growth factor receptor (EGFR). mdpi.com

For instance, the introduction of small, lipophilic substituents such as fluorine or chlorine on the aniline moiety can enhance the affinity for EGFR. mdpi.com In the case of non-symmetrical choline kinase inhibitors, the nature of the linker between the aromatic moieties and the substituents on the pyridinium (B92312) ring influences both enzyme inhibition and antiproliferative activity. mdpi.com A review of pyridine derivatives has shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov

These findings highlight the modular nature of the this compound scaffold, where modifications at various positions can be systematically explored to develop compounds with desired biological activities against specific targets.

Table 1: Illustrative SAR data for related kinase inhibitors

| Scaffold | Target Kinase | Key Substitutions on Aniline Moiety | Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazoline | EGFR | Small, lipophilic groups (-F, -Cl) | Enhanced affinity | mdpi.com |

| 4-Anilinopyrimidine | Class III RTKs | Phenylurea substitution | Selective targeting | nih.gov |

| 3-Aminophenol derivatives | Choline Kinase | Linker length and connection atom (O vs. N) | Influences inhibitory activity | mdpi.com |

Investigations into Modulating Cellular Pathways (e.g., Apoptosis Induction)

The inhibition of key signaling kinases by compounds containing the this compound scaffold can lead to the modulation of various cellular pathways, including the induction of apoptosis (programmed cell death), a desirable outcome in cancer therapy.

For example, pyrrole (B145914) indolin-2-one derivatives, which can be considered bioisosteres of certain aniline-based kinase inhibitors, have been shown to inhibit receptor tyrosine kinases like VEGFRs and PDGFRs. cancertreatmentjournal.com This inhibition can disrupt tumor-induced angiogenesis and stimulate cell proliferation and survival pathways. cancertreatmentjournal.com Furthermore, some non-symmetrical choline kinase inhibitors have been demonstrated to induce apoptosis in leukemic cells without significantly affecting the cell cycle of non-tumoral cells. mdpi.com

These studies suggest that molecules derived from this compound, by targeting specific kinases, can trigger downstream events that lead to the arrest of cell growth and the activation of apoptotic pathways in cancer cells.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(Pyridin-2-yloxy)aniline, a diaryl ether, traditionally relies on methods like the Ullmann condensation. scielo.org.mx However, these methods often require harsh reaction conditions, such as high temperatures and the use of copper catalysts, which can present environmental and economic challenges. scielo.org.mxresearchgate.net Future research is intensely focused on developing greener, more efficient, and economically viable synthetic pathways.

Key areas of development include:

Advanced Catalytic Systems: There is a significant push towards replacing traditional copper-based catalysts with more efficient and sustainable alternatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have shown promise for C-O bond formation under milder conditions. organic-chemistry.org The exploration of nanocatalysts, particularly those involving magnetic nanoparticles, is a burgeoning field. eurekaselect.comresearchgate.net These catalysts offer high activity and the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and reducing waste. eurekaselect.comresearchgate.net

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to the synthesis of aniline (B41778) and its derivatives. youtube.comresearchgate.net This includes the use of environmentally benign solvents (like water), lower reaction temperatures assisted by methods such as microwave irradiation, and catalyst-free systems where possible. organic-chemistry.orgjsynthchem.com For instance, catalyst-free coupling of phenols with electron-deficient aryl halides has been achieved in minutes using microwave assistance. organic-chemistry.org

Photochemical Methods: Photoredox catalysis is emerging as a powerful tool in organic synthesis. A novel photochemical dehydrogenative strategy has been reported for aniline synthesis, which utilizes saturated cyclohexanones as aryl surrogates. nih.govmanchester.ac.uk This approach avoids some of the regioselectivity issues common in traditional aromatic chemistry and represents a non-canonical pathway that could be adapted for pyridyloxyaniline synthesis. nih.govmanchester.ac.uk

Chemoenzymatic Processes: The integration of enzymatic steps into synthetic routes offers high selectivity and sustainability. A chemoenzymatic process for the synthesis of aniline-derived amides has been explored, which could inspire similar hybrid approaches for the synthesis of the this compound core structure or its immediate precursors. rsc.org

The table below summarizes some modern catalytic approaches for diaryl ether synthesis, which are central to producing this compound.

| Catalytic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Coupling | Utilizes Pd catalysts with specialized ligands (e.g., Buchwald-Hartwig). | Milder reaction conditions, broader substrate scope. organic-chemistry.org |

| Copper Nanocatalysts | Employs copper nanoparticles, sometimes on magnetic supports. | High efficiency, recyclability, cost-effective. jsynthchem.comjsynthchem.com |

| Ligand-Free Copper Catalysis | Uses simple copper salts (e.g., CuI) without complex organic ligands. | Simplified reaction setup, reduced cost. acs.org |

| Photoredox Catalysis | Merges photoredox and transition metal (e.g., Nickel) catalysis. | Utilizes light energy, enables novel reaction pathways. acs.org |

Exploration of Undiscovered Derivatization Chemistries

The this compound molecule possesses several reactive sites amenable to chemical modification, including the primary amino group of the aniline ring, and the electrophilic/nucleophilic positions on both the aniline and pyridine (B92270) rings. Future research will focus on exploring novel derivatization chemistries to generate libraries of new compounds with tailored properties.

Functionalization of the Amino Group: The primary amine is a versatile handle for a wide range of reactions. Beyond simple acylation or alkylation, future work could explore more complex transformations. This includes its use in multicomponent reactions to build heterocyclic systems or its conversion into other functional groups that enable novel coupling chemistries. bcrcp.ac.in The synthesis of a series of 3,5-disubstituted pyridin-2(1H)-ones demonstrates how the amine can be used as a nucleophile to create more complex structures. nih.gov

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials. researchgate.net Future research could target the selective functionalization of specific C-H bonds on either the pyridine or the aniline ring of the this compound scaffold. This would allow for the direct introduction of new substituents, rapidly increasing molecular complexity and enabling the synthesis of previously inaccessible derivatives.

Modifying the Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or through N-oxide formation. Research into the derivatization of perfluoropyridine, for example, highlights the reactivity of activated pyridine rings towards nucleophiles, a chemistry that could be explored with modified this compound substrates. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: An important direction is the synthesis of analogues where parts of the molecule are replaced with other chemical groups that retain similar biological activity but have improved properties. For example, the synthesis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline shows a variation on the core structure, where the aniline ring is substituted and the pyridine is replaced by a pyridyl-pyrimidine system. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Research

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties, reaction outcomes, and biological activities, thereby accelerating the discovery process and reducing experimental costs.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools. nih.gov These methods can be used to build predictive models for the biological activity of novel this compound derivatives. By analyzing a training set of compounds, these models can identify key structural features (steric, electrostatic) that are crucial for activity, guiding the design of more potent analogues. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: For derivatives of this compound designed as potential drug candidates, molecular docking can predict how they bind to target proteins. mdpi.com Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the protein-ligand complex over time, providing insights into the dynamic nature of the interactions. nih.govrsc.org Studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors have successfully used these integrated computational approaches to understand their inhibitory potency. rsc.org

Predictive Synthesis and Reactivity: Computational chemistry can also predict the feasibility and outcome of chemical reactions. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, determine activation energies, and predict the regioselectivity of derivatization reactions on the this compound scaffold. This allows researchers to prioritize synthetic routes that are most likely to be successful.

ADMET Prediction: A crucial aspect of drug discovery is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can estimate properties like solubility, permeability, and potential toxicity of designed derivatives early in the research process, helping to filter out compounds with unfavorable profiles. researchgate.net

The following table outlines the application of various computational techniques in the research of this compound and its derivatives.

| Computational Method | Application | Research Goal |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity. | Design new derivatives with enhanced potency. researchgate.net |

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Identify potential biological targets and optimize binding interactions. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes. rsc.org |

| ADMET Prediction | Estimate pharmacokinetic and toxicity properties. | Prioritize compounds with drug-like characteristics. researchgate.net |

Expansion into Novel Interdisciplinary Applications

While this compound is a known intermediate for agrochemicals and pharmaceuticals, future research is set to expand its utility into new and exciting interdisciplinary areas, particularly in materials science and chemical biology. myskinrecipes.com

Organic Electronics: The aromatic and heterocyclic nature of this compound makes it and its derivatives interesting candidates for use in organic electronics. Phenylpyridine structures are already used as building blocks for small molecule semiconductors. tcichemicals.com By modifying the core structure, it may be possible to tune the electronic properties (e.g., HOMO/LUMO levels) to create new materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or sensors.

Pyridine-Containing Polymers: Pyridine-containing polymers are versatile materials with a wide range of applications, including as supports for catalysts, in metal absorption, and for the self-assembly of complex nanostructures. bcrcp.ac.inresearchgate.net The aniline functionality of this compound provides a convenient point for polymerization, allowing for its incorporation as a monomer into novel polymers. These materials could exhibit unique optical, thermal, or metal-coordinating properties.

Functional Dyes and Probes: The chromophoric nature of the diaryl ether aniline scaffold suggests potential applications in the development of functional dyes. Derivatization could lead to compounds that exhibit interesting photophysical properties, such as fluorescence or solvatochromism, making them suitable for use as biological probes or sensors for detecting specific analytes.